molecular formula C19H27NO6 B1146981 Harzianic acid CAS No. 157148-06-6

Harzianic acid

Cat. No.: B1146981
CAS No.: 157148-06-6
M. Wt: 365.423
InChI Key:
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Description

Harzianic acid is a tetramic acid derivative produced by some Trichoderma strains . It has antimicrobial activities against phytopathogenic fungi and promotes plant growth . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .


Synthesis Analysis

This compound is hypothesized to be biosynthesized from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme . The C5’ carboxylate-containing substituent is derived from the unnatural amino acid 4-hydroxy-4-isopropyl glutamate (l -HIG), which is selected and activated by the adenylation domain of the NRPS module of the PKS-NRPS .


Molecular Structure Analysis

The molecular formula of this compound is C19H27NO6 . Structural analysis of AHAS complexed with this compound revealed the molecular basis of competitive inhibition, which differs from all known commercial AHAS inhibitors .


Chemical Reactions Analysis

This compound was prepared for the first time in just six steps with an overall yield of 22%. The identification of conditions to telescope amide bond formation and a Lacey Dieckmann reaction into one pot proved important .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 365.42 g/mol . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .

Scientific Research Applications

  • Antifungal and Plant Growth Promotion : Harzianic acid exhibits antifungal activity against various phytopathogens like Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. It also promotes plant growth at low concentrations (Vinale et al., 2009).

  • Metal-Chelating Properties : The compound shows potential as a complexant agent for biologically relevant transition metals such as Zn2+, Fe2+, Cu2+, and Mn2+. This chelating ability is thought to be related to its antimicrobial and plant growth-promoting activities (De Tommaso et al., 2020).

  • Synthesis and Biological Evaluation : The total synthesis of this compound and its stereoisomers has been achieved, providing material for the comparison of their biological activities. All isomers promoted root growth, but improved antifungal activity was associated with isomers opposite to that of this compound (Healy et al., 2015).

  • Coordination with Toxic Heavy Metals : this compound can form complexes with toxic heavy metals like Cd2+, Co2+, Ni2+, and Pb2+, which might play a crucial role in the tolerance of plants growing in metal-contaminated soils (De Tommaso et al., 2021).

  • Isolation of Novel Metabolites : Research indicates that co-culturing Trichoderma harzianum with other fungi leads to the production of novel compounds like harziaphilic acid, which has selective effects on cancer cell proliferation (Vinale et al., 2017).

  • Transcriptomic and Metabolomic Changes in Plants : this compound stimulates tomato plant response to pathogens by inducing the expression of genes involved in defense and by influencing the accumulation of certain metabolites (Manganiello et al., 2018).

  • Inhibitor of Acetohydroxyacid Synthase : this compound is a natural inhibitor of acetohydroxyacid synthase (AHAS), an enzyme in the branched-chain amino acid biosynthesis pathway, making it a candidate for herbicide and fungicide development (Xie et al., 2021).

  • Siderophore Activity : this compound's ability to bind essential metals like Fe3+ suggests a mechanism for iron solubilization that alters nutrient availability in the soil for microorganisms and host plants (Vinale et al., 2013).

  • Enhancing Soybean Productivity and Nutrient Content : this compound, along with other Trichoderma metabolites, can significantly promote plant growth and increase mineral content in soybean plants (Marra et al., 2019).

  • Antimicrobial Activity Against Gram-Positive Bacteria : this compound exhibits antimicrobial activity against Gram-positive bacteria like Staphylococcus pseudintermedius (De Filippis et al., 2020).

Future Directions

Increasing knowledge on chelating properties might be relevant for understanding the various beneficial effects of Harzianic acid in the interaction between the producer fungi and plants . It might also have a crucial role in the tolerance of plants growing in metal-contaminated soils and in abiotic stress .

Properties

IUPAC Name

2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSWTHMMNDRFAI-RFJZBCCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157148-06-6
Record name Harzianic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: How does harzianic acid exert its antimicrobial activity?

A: Research suggests that this compound targets the cell membrane of Gram-positive bacteria. [, ] Studies using Bacillus subtilis combined with dynamic bacterial morphology imaging showed that HA disrupts cell membrane integrity, ultimately leading to bacterial cell death. [, ]

Q2: Beyond antimicrobial activity, does this compound possess other biological activities?

A: this compound also exhibits plant growth promotion activity. [, , ] It has been shown to promote seed germination, enhance root growth, and increase biomass in various plant species.

Q3: How does this compound contribute to plant growth promotion?

A: One proposed mechanism is its iron-chelating ability. [] this compound can bind and solubilize iron, making it more available to plants. This enhanced iron uptake can contribute to improved plant growth and development.

Q4: Does this compound induce plant defense responses?

A: Yes, research suggests that this compound can prime plant defense responses. [] Treatment with HA has been shown to induce the expression of defense-related genes in tomato plants, including those involved in ethylene and jasmonate signaling pathways, as well as genes encoding protease inhibitors and resistance proteins. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H29NO3, and its molecular weight is 319.4 g/mol. []

Q6: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic techniques are employed to elucidate the structure of this compound, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D NMR). [, , , ]

Q7: this compound is known to bind metal ions. Which metal ions does it interact with?

A: this compound exhibits chelating properties towards various metal ions, including essential transition metals like Zn2+, Fe2+, Cu2+, and Mn2+, as well as toxic heavy metals such as Cd2+, Co2+, Ni2+, and Pb2+. [, ] It has also been shown to interact with rare-earth cations such as La3+, Nd3+, Sm3+, Gd3+, Pr3+, Eu3+, Ho3+, and Tm3+. [, ]

Q8: How does this compound bind to these metal ions?

A: this compound coordinates with metal ions through its oxygen atoms present in the carboxyl and hydroxyl groups. The specific coordination mode and stoichiometry of the complexes formed depend on the metal ion, pH, and solvent conditions. [, , , ]

Q9: Does the interaction of this compound with metal ions affect its biological activity?

A: The metal-chelating properties of HA are believed to be related to its biological activities. For example, its iron-chelating ability might contribute to both its antifungal activity (by sequestering iron essential for fungal growth) and its plant growth-promoting activity (by increasing iron bioavailability to plants). [, ]

Q10: Are there any known analogues of this compound?

A: Yes, isothis compound (iso-HA) is a stereoisomer of this compound and has been isolated from Trichoderma harzianum. [] Iso-HA also displays biological activity, inhibiting the growth of the corn pathogenic fungus Ustilago maydis and exhibiting antibacterial effects against Staphylococcus aureus. []

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